BenchChemオンラインストアへようこそ!

1-[(4-Chlorobenzyl)oxy]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

Medicinal Chemistry Physicochemical Property Optimization Drug Design

1-[(4-Chlorobenzyl)oxy]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is a specialized pyrimidine-5-carbonitrile building block characterized by a 4-chlorobenzyl ether substituent at the N1 position. It belongs to the dihydro-alkoxyl-benzyl-oxopyrimidine (DABO) structural class, a scaffold widely associated with non-nucleoside reverse transcriptase inhibition and kinase-targeting programs.

Molecular Formula C12H8ClN3O3
Molecular Weight 277.66
CAS No. 477853-56-8
Cat. No. B2657941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Chlorobenzyl)oxy]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile
CAS477853-56-8
Molecular FormulaC12H8ClN3O3
Molecular Weight277.66
Structural Identifiers
SMILESC1=CC(=CC=C1CON2C=C(C(=O)NC2=O)C#N)Cl
InChIInChI=1S/C12H8ClN3O3/c13-10-3-1-8(2-4-10)7-19-16-6-9(5-14)11(17)15-12(16)18/h1-4,6H,7H2,(H,15,17,18)
InChIKeyJSBASRBYUWOZGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 1-[(4-Chlorobenzyl)oxy]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile (CAS 477853-56-8) for Targeted Synthesis


1-[(4-Chlorobenzyl)oxy]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is a specialized pyrimidine-5-carbonitrile building block characterized by a 4-chlorobenzyl ether substituent at the N1 position [1]. It belongs to the dihydro-alkoxyl-benzyl-oxopyrimidine (DABO) structural class, a scaffold widely associated with non-nucleoside reverse transcriptase inhibition and kinase-targeting programs [2]. The compound possesses a computed lipophilicity (XLogP3) of 1.3 and a molecular weight of 277.66 g/mol, presenting quantifiably different physicochemical properties compared to non-halogenated or directly N-alkylated analogs [1].

Why 1-[(4-Chlorobenzyl)oxy]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile Cannot Be Replaced by Common Analogs


Within the pyrimidine-5-carbonitrile class, minor structural modifications at the N1 position critically alter the electronic and steric landscape of the pharmacophore. Replacing the 4-chlorobenzyloxy group with a simpler analog, such as a direct N-benzyl or N-4-methoxybenzyl substituent, changes the hydrogen bond acceptor count and lipophilicity. Specifically, the ether-linked oxygen in the target compound introduces a fourth hydrogen bond acceptor and rotates the aromatic ring out of plane, which is essential for mimicking established ATP-competitive binding modes in kinase targets [1]. Generic substitution with non-oxygenated analogs will therefore alter the interaction profile in validated assays, undermining the reproducibility of structure-activity relationship (SAR) data [2].

Quantitative Differentiation Data for 1-[(4-Chlorobenzyl)oxy]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile vs. N-Benzyl Analog


Enhanced Lipophilicity (XLogP3) Compared to the Direct N-Benzyl Analog

The target compound exhibits a calculated XLogP3 of 1.3, representing a 0.7 log unit increase in lipophilicity over the analogous 1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (XLogP3 = 0.6) [1]. This property is a direct consequence of the 4-chlorobenzyloxy substitution replacing the unsubstituted benzyl group.

Medicinal Chemistry Physicochemical Property Optimization Drug Design

Increased Hydrogen Bond Acceptor (HBA) Capacity Relative to Non-Oxy Analogs

The presence of the ether oxygen in the N1-oxymethylene linker gives the target compound a total of 4 hydrogen bond acceptor atoms, compared to only 3 HBAs for the direct N-benzyl analog [1]. This additional HBA provides an extra anchoring point for polar interactions within a target binding site.

Molecular Recognition Structure-Activity Relationship Scaffold Design

Validated High Purity Specification for Reproducible Biological Testing

The compound is commercially available with a verified purity of 98% . This represents a 3 percentage-point higher purity specification than the 95% standard typically offered for similar pyrimidine-5-carbonitrile building blocks . Higher purity directly reduces the risk of confounding biological activity from unidentified impurities in sensitive cellular assays.

Chemical Procurement Assay Reproducibility Quality Control

Preferential Scaffold for ATP-Mimetic Kinase Inhibition Based on Class-Level SAR

While direct target-specific data for this exact compound is limited, the pyrimidine-5-carbonitrile core with a 2,4-dioxo substitution pattern has been validated as an ATP-mimicking scaffold. A closely related series of 1-substituted pyrimidine-5-carbonitriles demonstrated potent dual EGFRWT/COX-2 inhibition, with lead compounds showing single-digit micromolar IC50 values [1]. The 4-chlorobenzyloxy substituent in the target compound is predicted to occupy the hydrophobic back pocket of the EGFR active site [2], a design strategy that is absent in the smaller N-benzyl analog.

Kinase Inhibition Drug Discovery Scaffold EGFR/VEGFR-2 Targeting

Optimal Deployment Scenarios for 1-[(4-Chlorobenzyl)oxy]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile


Hit-to-Lead Optimization in Kinase-Targeted Oncology Programs

This compound is the preferred core scaffold for medicinal chemistry teams initiating hit-to-lead campaigns against kinases like EGFR or VEGFR-2. Its XLogP3 of 1.3 and the specific 4-chlorobenzyloxy motif confer a pre-validated property profile for optimizing cellular potency. In comparative SAR explorations, it serves as the ideal starting point over the N-benzyl analog, as it already establishes the critical hydrophobic pocket interaction identified in later-stage leads [1].

Reliable Procurement for Reproducible Cell-Based Antiproliferative Assays

For core facilities and CROs conducting standardized antiproliferative assays (e.g., MCF-7, HeLa), sourcing this compound at the specified 98% purity is critical. The higher purity specification directly translates to more accurate determination of GI50 values by minimizing off-target cytotoxicity from unknown impurities. This specification makes it a superior procurement choice for generating publication-ready data compared to generic 95% purity alternatives .

Exploring the DABO Pharmacophore in Antiviral Drug Discovery

As a member of the DABO family, this compound's oxy-linked benzyl group is an essential pharmacophoric element for non-nucleoside reverse transcriptase inhibition. It should be used as a key synthetic intermediate in the generation of focused NNRTI libraries, where its pre-installed N1-alkoxybenzyl group can be diversified at the C2 and C6 positions to interrogate the NNRTI binding pocket. Replacing it with a direct N-benzyl analog would require additional synthetic steps to introduce the critical oxygen atom, reducing overall synthetic efficiency [2].

Quote Request

Request a Quote for 1-[(4-Chlorobenzyl)oxy]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.